2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide is an organic compound that features a bromophenyl group and a methylsulfanylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a suitable phenyl precursor.
Formation of the Methylsulfanylphenyl Intermediate: The methylsulfanyl group is introduced via thiolation reactions.
Coupling Reaction: The bromophenyl and methylsulfanylphenyl intermediates are coupled using acetamide as the linking moiety under suitable reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and methylsulfanyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-1-(4-chlorophenyl)ethanone
- 4-(4-bromophenyl)-2-thiazolethiol
- 2-(4-bromophenyl)quinoxaline
- 2-(4-bromophenyl)oxirane
Uniqueness
2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both bromophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-19-14-5-3-2-4-13(14)17-15(18)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPPWYGIQJCSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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